Methyl beta-d-glucopyranoside hemihydrate

Vue d'ensemble

Description

Methyl-β-D-glucopyranoside hemihydrate is a compound used as a starting material for the biosynthesis of long-chain alkyl glucosides . It is also used as a substrate to identify, differentiate, and characterize β-D-glucosidase . The formation of Methyl β-D-glucopyranoside hemihydrate is stereospecific .

Synthesis Analysis

While specific synthesis methods for Methyl beta-d-glucopyranoside hemihydrate were not found in the search results, it’s worth noting that the crystals of similar compounds have been grown by isothermal evaporation of the solvent from a solution of the receptor in the presence of glucopyranoside .Molecular Structure Analysis

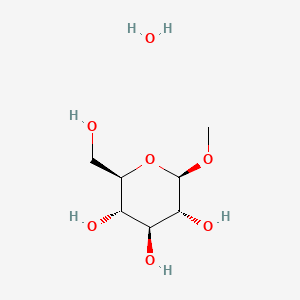

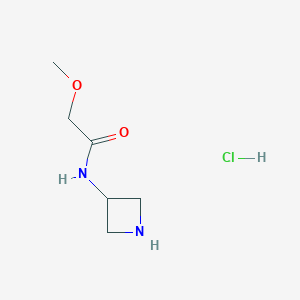

The empirical formula for Methyl-β-D-glucopyranoside hemihydrate is C7H14O6 · 0.5H2O . Its molecular weight is 203.19 . The SMILES string representation of its structure is CO[C@@H]1OC@HC@@HC@H[C@H]1O .Chemical Reactions Analysis

Methyl β-D-glucopyranoside hemihydrate is less reactive at higher pH . The formation of Methyl β-D-glucopyranoside hemihydrate is stereospecific .Physical And Chemical Properties Analysis

Methyl-β-D-glucopyranoside hemihydrate is a white crystalline powder . It has a melting point range of 107-111 °C . It is soluble in water at 0.1 g/mL, forming a clear, colorless solution .Applications De Recherche Scientifique

Biosynthesis of Long-Chain Alkyl Glucosides

- Application Summary : Methyl-β-D-glucopyranoside is used as a starting material for the biosynthesis of long-chain alkyl glucosides .

Substrate for β-D-Glucosidase

- Application Summary : Methyl-β-D-glucopyranoside is used as a substrate to identify, differentiate and characterize β-D-glucosidase(s) .

Accumulation and Intracellular Localization in Geum montanum L. Leaves

- Application Summary : Methyl-β-D-glucopyranoside accumulates in the leaves of the alpine herb Geum montanum L., and it is synthesized in the cytosol of cells, directly from glucose and methanol molecules .

- Methods of Application : The compound is synthesized in the cytosol of cells, directly from glucose and methanol molecules. There is no contribution from the C-1 pathway. It is subsequently stored in the vacuole without being re-exported to the cytoplasm .

- Results or Outcomes : Methyl-β-D-glucopyranoside continuously accumulated during the lifespan of G. montanum leaves, and accounted for up to 20% of the soluble carbohydrates in aged overwintering leaves, without being reallocated during senescence .

Synthesis of Alkyl Glucosides

- Application Summary : Methyl-β-D-glucopyranoside is used in the reaction with fatty alcohols, such as n-hexanol, n-octanol, n-decanol, and n-dodecanol, to synthesize the respective alkyl glucosides .

β-Glucosidase Catalyzed Synthesis

- Application Summary : Methyl-β-D-glucopyranoside is used in β-Glucosidase catalyzed synthesis of octyl-β-D-glucopyranoside using whole cells of Pichia etchellsii in micro aqueous media .

Synthesis of Alkyl Glucosides

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2/t3-,4-,5+,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRIBVAVJNJDT-DEOAAGHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl beta-d-glucopyranoside hemihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)

![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)

![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)

![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)